![molecular formula C19H15BrFN3O2 B6481778 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899990-28-4](/img/structure/B6481778.png)

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

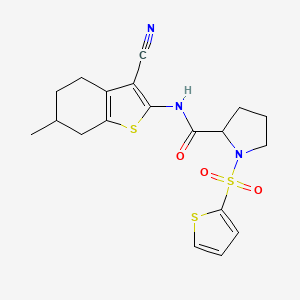

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a pyridazinone group, and a fluoro-methylphenyl group. These groups are connected by an acetamide linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups, followed by their combination through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluoro-methylphenyl groups are aromatic rings, which contribute to the stability of the molecule. The pyridazinone group contains a six-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The presence of the carbonyl group in the pyridazinone ring might make the compound polar, which would influence its solubility in different solvents .作用机制

Target of Action

The primary target of F2774-1301 is a soluble factor known as A PRoliferation Inducing Ligand (APRIL) . APRIL is a signaling molecule that regulates B-cell immune responses .

Mode of Action

F2774-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL . APRIL promotes IgA class-switching, the survival of IgA-secreting plasma cells, and the excess production of a galactose-deficient variant form of IgA1 (Gd-IgA1), which is an initiating step in the multi-hit pathogenesis of IgA Nephropathy (IgAN) . Blocking APRIL with F2774-1301 is a novel approach to address the underlying pathogenesis of IgAN by reducing circulating levels of Gd-IgA1 and preventing the formation of pathogenic immune complexes .

Biochemical Pathways

In patients with IgAN, Gd-IgA1 gives rise to autoantibody production . These Gd-IgA1–autoantibody complexes deposit in the kidneys, resulting in inflammation and damage . By blocking APRIL, F2774-1301 reduces the production of these pathogenic immune complexes, thereby potentially preventing kidney damage .

Pharmacokinetics

The pharmacokinetics of F2774-1301 are currently being investigated in a Phase 1/2 study . The study aims to assess the safety and tolerability of F2774-1301 in healthy volunteers and patients with IgAN, and secondarily to assess the pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary clinical activity .

Result of Action

F2774-1301 has been shown to durably reduce IgA, IgM, and to a lesser extent, IgG in patients with IgAN . The depletion of this pathogenic IgA isoform (Gd-IgA1) in patients with IgAN demonstrates the potential disease-modifying mechanism of F2774-1301 .

Action Environment

The action of F2774-1301 is influenced by the patient’s immune system, particularly the presence of B cells that produce Gd-IgA1 . The efficacy and stability of F2774-1301 may also be influenced by other factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup.

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If the compound has potential therapeutic applications, future research could also involve studying its mechanism of action and conducting preclinical and clinical trials .

属性

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFWNQFFLISREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481699.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]butanamide hydrochloride](/img/structure/B6481715.png)

![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)

![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)

![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)

![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)